Ornithokinin
Description
Phylogenetic Context of Kinin Systems
The evolution of the KKS reveals a divergence in its components and mechanisms across different vertebrate lineages. frontiersin.orgplos.orgnih.gov While the core function of producing vasoactive peptides is conserved, the specific molecules and activation pathways show significant variation.
The avian KKS presents several unique features that distinguish it from its mammalian counterpart. scielo.brresearchgate.net A key difference lies in the components of the plasma KKS. Avian plasma is notably deficient in two critical elements found in mammals: low-molecular-weight kininogen (LK) and a prekallikrein activator analogous to Factor XII. scielo.brscielo.br Despite these absences, the avian system effectively produces ornithokinin. scielo.br The system includes high-molecular-weight kininogen (HK), plasma prekallikrein, and tissue kallikrein, which have been identified in avian species. scielo.br The presence of a single gene that corresponds to the evolutionary precursor of both Factor XI and plasma prekallikrein in chickens further highlights the distinct evolutionary path of the avian KKS. scielo.br
A comparative look at the avian and mammalian systems reveals both striking similarities and critical divergences in their components and functions.
Both the avian and mammalian KKS are enzymatic cascades that produce vasoactive peptides from kininogen precursors through the action of kallikreins. researchgate.netnih.gov The end products, this compound in birds and bradykinin (B550075) in mammals, share a core function of inducing vasodilation. researchgate.netnih.gov this compound, like bradykinin, is a nonapeptide. researchgate.netnih.gov
However, the specific amino acid sequence of this compound is [Thr6,Leu8]-bradykinin, distinguishing it from mammalian bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). scielo.br This structural difference likely accounts for some of the functional distinctions observed. Another major divergence is the absence of Factor XII and low-molecular-weight kininogen in the avian plasma KKS, components that are central to the contact activation pathway in mammals. scielo.brscielo.br This suggests that the activation mechanisms of the plasma KKS differ significantly between birds and mammals. Despite these differences, the fundamental physiological role of the KKS in regulating vascular tone appears to be preserved. scielo.br
Comparative Analysis with Mammalian Bradykinin System
This compound as a Key Avian Vasoactive Peptide
This compound is the primary bradykinin-like peptide in avians and is central to the physiological effects of the avian KKS. scielo.brresearchgate.netnih.govscielo.br
The existence of a bradykinin-like substance in avian plasma was established through experiments showing that treatment of avian high-molecular-weight kininogen with bovine plasma kallikrein generated a potent vasoactive peptide. scielo.br This peptide was identified as [Thr6,Leu8]-BK and named this compound. scielo.br Early studies demonstrated its powerful hypotensive effects when injected into chickens, causing a significant and rapid drop in mean arterial pressure. scielo.brscielo.br Further research has shown that this compound promotes an increase in intracellular calcium in embryonic fibroblasts and is involved in inflammatory responses, similar to bradykinin in mammals. researchgate.netnih.gov The cloning of its receptor, a B2 bradykinin receptor homolog, has further solidified the understanding of its mechanism of action. researchgate.netnih.gov
Structure
2D Structure
Properties
CAS No. |
14042-92-3 |
|---|---|
Molecular Formula |
C48H77N15O11 |
Molecular Weight |
1040.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C48H77N15O11/c1-27(2)24-32(39(66)58-31(46(73)74)15-8-20-55-48(52)53)59-42(69)35-17-10-22-62(35)45(72)38(28(3)64)60-40(67)33(25-29-12-5-4-6-13-29)57-37(65)26-56-41(68)34-16-9-21-61(34)44(71)36-18-11-23-63(36)43(70)30(49)14-7-19-54-47(50)51/h4-6,12-13,27-28,30-36,38,64H,7-11,14-26,49H2,1-3H3,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,50,51,54)(H4,52,53,55)/t28-,30+,31+,32+,33+,34+,35+,36+,38+/m1/s1 |
InChI Key |
ASWVOLDXJJGVLP-JZFIHROJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Molecular Biology and Biochemistry of Ornithokinin
Ornithokinin Precursors and Biosynthesis
The synthesis of this compound involves specific precursors and enzymatic processes unique to avian species.
Kininogen Substrates in Avian Species
In avian plasma, the primary substrate for this compound generation is a high-molecular-weight (HMW) kininogen. nih.govmdpi.com This differs from mammals, where both high and low molecular weight kininogens are present. plos.org
A high-molecular-weight kininogen, termed ornitho-kininogen, has been purified from the blood plasma of chickens and ducks. nih.gov This ornitho-kininogen serves as the precursor for this compound. nih.gov It shares similarities with mammalian HMW kininogen in terms of its molecular weight, amino acid composition, and its susceptibility to cleavage by plasma kallikrein. nih.gov The molecular weight of chicken ornitho-kininogen has been estimated to be 74,000 Dalton. nih.gov Functionally, HMW kininogen in vertebrates acts as a carrier for prekallikrein and factor XI in the blood, localizing them to negatively charged surfaces to initiate the contact activation system of blood coagulation. mdpi.comresearchgate.net
Studies of chicken plasma have revealed the absence of a kininogen corresponding to the low-molecular-weight kininogen (LMWK) found in mammals. nih.govscielo.br While the Kng1 gene in mammals, reptiles, and birds can encode for both HMW and LMW kininogens through alternative splicing, it appears that LMWK is not a significant component in avian plasma. ashpublications.orgnih.gov This absence is a key distinction in the avian kallikrein-kinin system compared to that of mammals. scielo.br
Ornithokallikrein-Mediated Generation
The enzymatic release of this compound from its precursor is mediated by a specific enzyme, ornithokallikrein. nih.gov
Ornithokallikrein is the enzyme responsible for cleaving ornitho-kininogen to release this compound. nih.govresearchgate.net This cleavage is a specific proteolytic process. nih.gov The sequence of this compound itself—Arg-Pro-Pro-Gly-Phe-Thr-Pro-Leu-Arg—is notably different from bradykinin (B550075) at positions 6 and 8, with threonine and leucine (B10760876) replacing serine and phenylalanine, respectively. nih.gov This structural difference is thought to contribute to its specific biological actions in birds, such as inducing contraction of chicken smooth muscle and a potent hypotensive effect, while not affecting the rat uterus. nih.gov
The activity of ornithokallikrein is subject to developmental regulation, particularly during the transition from chorioallantoic to pulmonary respiration in chicken embryos. nih.gov Research indicates that the activity of a pulmonary proteinase with properties similar to ornithokallikrein increases during the paranatal period, coinciding with the onset of lung respiration. researchgate.net This increase in activity is believed to be influenced by thyroid hormones. nih.govresearchgate.net For instance, the administration of L-thyroxine has been shown to accelerate the onset of lung respiration and the associated changes in ornithokallikrein activity. researchgate.net Conversely, treatment to inhibit thyroid hormone production can prevent the typical increase in ornithokallikrein activity. nih.gov This suggests a crucial role for thyroid hormones in modulating the kallikrein-kinin system to regulate blood flow in the maturing lungs of chicken embryos. nih.govnih.gov
Molecular Structure of this compound
The biological activity of this compound is intrinsically linked to its specific molecular architecture. Understanding its primary amino acid sequence and how it compares to its well-studied mammalian counterparts is crucial to appreciating its physiological role.
Primary Amino Acid Sequence
This compound is a nonapeptide, meaning it is composed of a chain of nine amino acids. Its primary structure has been identified as Arg-Pro-Pro-Gly-Phe-Thr-Pro-Leu-Arg. nih.govnih.govresearchgate.net This specific sequence dictates the peptide's three-dimensional shape and its ability to interact with its target receptors.
Table 1: Primary Amino Acid Sequence of this compound
| Position | Amino Acid | Abbreviation |
|---|---|---|
| 1 | Arginine | Arg |
| 2 | Proline | Pro |
| 3 | Proline | Pro |
| 4 | Glycine | Gly |
| 5 | Phenylalanine | Phe |
| 6 | Threonine | Thr |
| 7 | Proline | Pro |
| 8 | Leucine | Leu |
| 9 | Arginine | Arg |
Structural Homology to Mammalian Bradykinin
This compound shares a significant structural similarity with mammalian bradykinin, a well-characterized inflammatory mediator and vasodilator. nih.govnih.govresearchgate.net The amino acid sequence of bradykinin is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. scielo.br
Table 2: Comparison of this compound and Bradykinin Amino Acid Sequences
| Position | This compound | Bradykinin |
|---|---|---|
| 1 | Arg | Arg |
| 2 | Pro | Pro |
| 3 | Pro | Pro |
| 4 | Gly | Gly |
| 5 | Phe | Phe |
| 6 | Thr | Ser |
| 7 | Pro | Pro |
| 8 | Leu | Phe |
| 9 | Arg | Arg |
This compound Degradation Pathways
The biological effects of this compound are tightly regulated by its degradation. Specific enzymes, known as kininases, are responsible for breaking down the peptide, thus terminating its activity.
Role of Angiotensin-Converting Enzyme (ACE)
A primary enzyme involved in the degradation of this compound is Angiotensin-Converting Enzyme (ACE), also known as kininase II. sacredheart.edu ACE is a key component of the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. sacredheart.edufrontiersin.org In addition to this primary function, ACE also plays a crucial role in the inactivation of kinins.
Studies have shown that the hypotensive effects of this compound in chickens can be potentiated by the administration of captopril, an ACE inhibitor. scielo.brscielo.br This indicates that ACE is a significant pathway for this compound degradation in avian species. By blocking ACE, the breakdown of this compound is slowed, leading to a more pronounced and prolonged biological effect. scielo.brscielo.br
Other Putative Kininase Activities
While ACE is a major player in this compound degradation, it is likely not the only enzyme involved. The kallikrein-kinin system is a complex cascade that includes various peptidases, collectively known as kininases, which can inactivate kinins. scielo.br In mammals, other enzymes such as carboxypeptidase N (kininase I) and neutral endopeptidase are also known to degrade bradykinin. Avian plasma has been shown to contain kininase activity, suggesting the presence of enzymes capable of breaking down this compound. researchgate.net Further research is needed to fully characterize these other putative kininase activities and their specific roles in regulating this compound levels in birds.
Ornithokinin Receptors and Signal Transduction
Characterization of the Ornithokinin Receptor
The this compound receptor is classified as a member of the G protein-coupled receptor (GPCR) superfamily. nih.govresearchgate.net GPCRs constitute a large and diverse group of transmembrane proteins that play a crucial role in signal transduction, detecting molecules outside the cell and activating internal cellular responses. wikipedia.orgnih.gov A defining structural characteristic of GPCRs is their seven-transmembrane domain architecture, where the polypeptide chain passes through the cell membrane seven times. wikipedia.orgyoutube.com The cloning and subsequent analysis of the avian kinin receptor from chicken DNA revealed a protein structure consistent with this seven-transmembrane topology, strongly indicating its membership in the GPCR family. nih.govresearchgate.net This classification is further supported by its functional relationship to the well-characterized mammalian bradykinin (B550075) receptors, which are also GPCRs. nih.govsemanticscholar.org Upon activation, these receptors couple to intracellular G proteins, initiating downstream signaling cascades. youtube.comnih.gov
The gene for the this compound receptor was first isolated and cloned from genomic chicken DNA. nih.govresearchgate.net Analysis of the protein's amino acid sequence, as predicted from the cloned gene, allowed for comparisons with the known mammalian bradykinin receptors, B1R and B2R. The this compound receptor exhibits significant, though not extensive, sequence identity with these mammalian receptors. Specifically, it shares approximately 31% sequence identity with the human B1 receptor and 49% with the human B2 receptor. nih.govresearchgate.net This level of homology confirms its place within the kinin receptor family while also suggesting the potential for distinct functional and pharmacological properties.
Table 1: Sequence Identity of this compound Receptor with Human Bradykinin Receptors
| Receptor Comparison | Percentage Sequence Identity (%) |
| This compound Receptor vs. Human B1 Receptor | 31% |
| This compound Receptor vs. Human B2 Receptor | 49% |
The this compound receptor possesses a unique pharmacological profile that clearly distinguishes it from the established mammalian B1 and B2 receptor subtypes, leading to its classification as a novel kinin receptor subtype. nih.govresearchgate.net Mammalian B2 receptors are characterized by their high affinity for bradykinin and their blockade by antagonists like HOE140. nih.gov Conversely, mammalian B1 receptors are typically induced by inflammation and are activated by des-Arg⁹-bradykinin. nih.govresearchgate.net
The this compound receptor defies this classification. It shows high affinity for its endogenous ligand, this compound, but is notably unresponsive to mammalian bradykinin and the B1 receptor agonist, [des-Arg⁹]bradykinin. nih.govresearchgate.netphysiology.org The most striking feature of its pharmacological profile is its response to the classical B2 antagonist, HOE140, which unexpectedly acts as a potent agonist at this receptor. nih.govresearchgate.net This distinct pattern of ligand recognition and activation solidifies the this compound receptor's status as a separate and novel class within the broader kinin receptor family. nih.gov
Ligand Binding and Receptor Activation
This compound, with the structure [Thr⁶,Leu⁸]bradykinin, is the authentic agonist for the avian kinin receptor. nih.gov Studies using the recombinantly expressed chicken receptor have demonstrated that this compound binds with high affinity. In competitive binding assays, this compound exhibited an IC₅₀ value of 4.7 nM. nih.govresearchgate.net This binding event leads to robust receptor activation and the initiation of intracellular signaling. At nanomolar concentrations, this compound stimulates the accumulation of intracellular inositol (B14025) phosphates and provokes a significant, transient increase in intracellular free calcium (Ca²⁺), classic hallmarks of GPCR activation via the Gq protein pathway. nih.govresearchgate.net
A defining and unexpected characteristic of the this compound receptor is its response to HOE140 (Icatibant). nih.gov In mammalian systems, HOE140 is a well-established and potent competitive antagonist of the B2 bradykinin receptor. nih.govnih.gov However, when tested on the avian this compound receptor, HOE140 functions as a full and potent agonist. nih.govphysiology.orgphysiology.org It binds to the receptor with an affinity even greater than the native ligand, showing an IC₅₀ value of 3.8 nM. nih.govresearchgate.net
Similar to this compound, HOE140 at nanomolar concentrations effectively stimulates the same downstream signaling pathways, including the accumulation of inositol phosphate (B84403) and the mobilization of intracellular calcium. nih.govresearchgate.net This agonistic action is a stark contrast to its antagonistic role at mammalian B2 receptors and is a key feature of the this compound receptor's unique pharmacology. physiology.orgnih.gov This discovery highlights significant differences in the ligand-binding pocket and activation mechanisms between avian and mammalian kinin receptors. nih.gov
Table 2: Ligand Binding Affinity and Receptor Activation
| Compound | Role at Mammalian B2R | Role at this compound Receptor | IC₅₀ (nM) at this compound Receptor | Downstream Signaling Activation |
| This compound | N/A | Agonist | 4.7 | Yes |
| HOE140 | Antagonist | Agonist | 3.8 | Yes |
| Bradykinin | Agonist | Ineffective | >10,000 | No |
| [des-Arg⁹]bradykinin | Ineffective (B1R Agonist) | Ineffective | >10,000 | No |
Differential Binding Affinities and Efficacy Across Species
The this compound receptor, first cloned from chicken genomic DNA, displays a pharmacological profile that is distinct from mammalian B1 and B2 bradykinin receptors. nih.gov This distinction is most evident in its binding affinity and functional response to various ligands, which highlights significant differences across species.
Research on the recombinantly expressed chicken receptor reveals a high affinity for its endogenous ligand, this compound ([Thr6,Leu8]bradykinin), with an IC50 value of 4.7 nM. nih.gov In stark contrast, the receptor shows very low affinity for the primary mammalian kinin, bradykinin, with an IC50 value of 10 µM or greater. nih.gov
One of the most striking findings is the receptor's interaction with HOE140, a well-known and potent antagonist of the mammalian B2 receptor. In the chicken this compound receptor system, HOE140 acts as a full and potent agonist, with an IC50 value of 3.8 nM, comparable to that of this compound itself. nih.gov This reversal of function from a potent antagonist in mammals to a potent agonist in birds underscores a fundamental difference in the ligand-binding pocket and receptor activation mechanism of the this compound receptor. nih.gov These differential affinities and efficacies classify the this compound receptor as a novel subtype within the kinin receptor family. nih.gov
| Ligand | Receptor System | IC50 Value | Efficacy (Functional Response) |
|---|---|---|---|
| This compound | Chicken this compound Receptor | 4.7 nM | Agonist |
| HOE140 | Chicken this compound Receptor | 3.8 nM | Agonist |
| Bradykinin | Chicken this compound Receptor | ≥10,000 nM | Ineffective |
| Bradykinin | Mammalian B2 Receptor | High Affinity (Typical) | Agonist |
| HOE140 | Mammalian B2 Receptor | High Affinity (Typical) | Antagonist |
Receptor Internalization and Degradation
Specific studies detailing the internalization and degradation pathways of the this compound receptor are not extensively documented. However, as a G protein-coupled receptor, its trafficking is expected to follow established mechanisms for this receptor superfamily. Agonist-induced internalization is a common regulatory process for GPCRs, serving to desensitize the cellular response and control signal duration. youtube.com
The most common pathway for GPCR internalization is clathrin-mediated endocytosis. youtube.com Upon agonist binding, the receptor-ligand complex recruits proteins that facilitate the formation of a clathrin-coated pit in the cell membrane. youtube.com This pit invaginates and pinches off to form an intracellular vesicle containing the receptor. youtube.comnih.gov Once inside the cell, the vesicle delivers the receptor to early endosomes. From this sorting station, the receptor may be dephosphorylated and recycled back to the plasma membrane, restoring sensitivity, or it may be targeted for degradation, typically by trafficking to lysosomes. youtube.comresearchgate.net This process of internalization and potential degradation effectively reduces the number of receptors on the cell surface, leading to long-term attenuation of signaling. nih.gov
Intracellular Signaling Cascades
Activation of the this compound receptor initiates a well-defined intracellular signaling cascade characteristic of GPCRs coupled to phospholipase C. nih.gov
Gαq Coupling and Phospholipase C Activation
The this compound receptor is a member of the G protein-coupled receptor family. nih.gov Its activation by an agonist leads to the stimulation of Phospholipase C (PLC). nih.gov This is evidenced by the downstream accumulation of inositol phosphates. nih.gov PLC is an enzyme that cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.org In the context of GPCRs, the activation of PLC is typically mediated by the Gαq subunit of a heterotrimeric G protein. mdpi.com Therefore, it is understood that the this compound receptor couples to Gαq, which, upon receptor activation, stimulates PLC to produce second messengers. nih.govwikipedia.orgmdpi.com
Increase in Intracellular Calcium Concentration
A direct and rapid consequence of this compound receptor activation is a significant, transient increase in the concentration of intracellular free calcium (Ca2+). nih.gov This calcium mobilization is a result of the pathway initiated by PLC. PLC-mediated cleavage of PIP2 generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 diffuses through the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. This binding triggers the opening of calcium channels and the subsequent release of stored Ca2+ into the cytoplasm, leading to the observed transient spike in intracellular calcium levels. nih.gov
Inositol Phosphate Accumulation
Functional studies of the cloned chicken this compound receptor have demonstrated that stimulation with nanomolar concentrations of this compound leads to the intracellular accumulation of inositol phosphates. nih.gov This finding is a direct confirmation of the activation of Phospholipase C. The accumulation of these molecules, particularly IP3, is a crucial step in the signal transduction pathway, serving as the link between receptor activation at the cell surface and the subsequent release of intracellular calcium. nih.govnih.gov
PI3K/Akt-Dependent Mechanisms
While the primary signaling pathway for the this compound receptor involves Gαq and PLC, crosstalk with other signaling cascades, such as the PI3K/Akt pathway, is a known possibility for many GPCRs. kegg.jpcellsignal.com The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. wikipedia.orgcreative-diagnostics.com Activation of GPCRs can stimulate PI3K, which in turn phosphorylates and activates Akt. cellsignal.com Furthermore, diacylglycerol (DAG), a product of PLC activity, activates protein kinase C (PKC), which can have downstream effects that may intersect with the Akt pathway. nih.gov Although direct experimental evidence specifically linking this compound receptor activation to the PI3K/Akt pathway has not been reported, the potential for such crosstalk exists within the broader framework of GPCR signaling.
Modulation of Nitric Oxide (NO) Production
This compound receptor activation has been linked to the modulation of nitric oxide (NO) production. NO is a crucial signaling molecule involved in a wide array of physiological processes, including vasodilation and immune responses. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).
Research into the this compound receptor, a G protein-coupled receptor, has revealed that its activation leads to a transient increase in intracellular free calcium (Ca2+). nih.gov This elevation in intracellular calcium is a critical step in the activation of certain NOS isoforms, particularly endothelial NOS (eNOS) and neuronal NOS (nNOS), which are calcium/calmodulin-dependent. wikipedia.org Therefore, it is plausible that this compound-induced calcium mobilization contributes to the activation of these NOS enzymes, leading to an increase in NO production. The inducible isoform, iNOS, is largely calcium-independent but its expression can be regulated by signaling pathways that may be influenced by this compound. nih.gov
| Enzyme Family | Members | Role in NO Production |
| Nitric Oxide Synthase (NOS) | Endothelial NOS (eNOS), Neuronal NOS (nNOS), Inducible NOS (iNOS) | Catalyzes the production of nitric oxide (NO) from L-arginine. eNOS and nNOS are typically calcium-dependent, while iNOS is inducible and largely calcium-independent. wikipedia.orgnih.gov |
Potentiation of Reactive Oxygen Species (ROS) Production
In addition to influencing NO production, this compound signaling is thought to potentiate the production of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that play dual roles as both essential signaling molecules and potentially damaging agents in cells.
A key source of cellular ROS is the family of NADPH oxidase (NOX) enzymes. nih.gov Similar to some NOS isoforms, the activation of certain NOX enzymes is dependent on an increase in intracellular calcium concentrations. The influx of calcium can trigger the assembly and activation of the NOX enzyme complex, leading to the production of superoxide, a primary ROS. Therefore, the this compound-induced rise in intracellular Ca2+ provides a potential mechanism for the potentiation of ROS production through the activation of calcium-sensitive NOX isoforms. nih.gov
| Enzyme Family | Key Function |
| NADPH Oxidase (NOX) | Generates reactive oxygen species (ROS) by transferring electrons from NADPH to molecular oxygen. Some isoforms are calcium-dependent. nih.gov |
Interplay with Other Signaling Pathways (e.g., MAPK)
The signal transduction pathways initiated by this compound are not isolated; they exhibit significant interplay with other major cellular signaling networks, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways. The MAPK cascades are crucial signaling modules that regulate a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. nih.gov
The activation of G protein-coupled receptors, such as the this compound receptor, can lead to the activation of MAPK pathways through various mechanisms, often involving protein kinase C (PKC) and intracellular calcium. nih.gov The rise in intracellular calcium and the activation of other signaling intermediates downstream of the this compound receptor can trigger the phosphorylation cascade of the MAPK pathway. This typically involves a series of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and finally the MAPK itself (e.g., ERK, JNK, p38). nih.gov Activated MAPK can then translocate to the nucleus and regulate gene expression, thereby mediating some of the long-term cellular responses to this compound.
| Pathway | Key Components | Function |
| Mitogen-Activated Protein Kinase (MAPK) | MAPKKK (e.g., Raf), MAPKK (e.g., MEK), MAPK (e.g., ERK, JNK, p38) | A cascade of protein kinases that relays extracellular signals to intracellular targets, regulating processes like gene expression, cell proliferation, and differentiation. nih.govnih.gov |
Physiological Roles of Ornithokinin in Avian Biology
Cardiovascular System Regulation
Ornithokinin plays a significant role in the regulation of the avian cardiovascular system, demonstrating potent effects on blood vessels and providing protective benefits to the heart muscle during injury.
The transition from embryonic life to hatching in birds involves significant cardiovascular adjustments, including a dramatic decrease in pulmonary vascular resistance to facilitate the onset of pulmonary respiration. mdpi.com While various local and systemic vasoactive molecules are known to govern cardiovascular control during avian embryonic development, the scientific literature currently lacks specific studies detailing a direct role for this compound in the modulation of pulmonary vascular resistance during this critical period.
Studies utilizing an anesthetized, open-chest chicken model of acute coronary occlusion have revealed a significant cardioprotective effect of this compound against ischemia-reperfusion injury. researchgate.netmdpi.com Pretreatment with this compound before a period of induced ischemia followed by reperfusion demonstrated a marked preservation of myocardial tissue. researchgate.netnih.gov This suggests that, similar to the role of bradykinin (B550075) and kallidin (B13266) in mammals, this compound may act as a mediator of endogenous cardiovascular protective mechanisms in birds. mdpi.comnih.gov
In avian models of ischemia-reperfusion, this compound has been shown to substantially reduce the extent of myocardial necrosis. researchgate.netmdpi.com The size of the myocardial infarct, assessed by tetrazolium staining, was significantly smaller in chickens pretreated with this compound compared to control groups. researchgate.netnih.gov This protective effect points to the peptide's role in preserving the viability of heart muscle cells exposed to ischemic stress.
| Treatment Group | Infarct Size (% of Area at Risk) |
|---|---|
| Control (Saline) | 35 ± 3% |
| This compound | 10 ± 2% |
This compound administration exerts a direct and acute impact on key hemodynamic parameters in chickens. researchgate.netmdpi.com Intravenous injection of the peptide results in a significant reduction in mean arterial pressure, consistent with its vasodilatory effects. researchgate.net Concurrently, a compensatory increase in heart rate is observed. researchgate.netmdpi.com These responses highlight its potent activity within the circulatory system.
| Parameter | Baseline | Post-Ornithokinin |
|---|---|---|
| Mean Arterial Pressure (mmHg) | 88 ± 12 | 42 ± 7 |
| Heart Rate (bpm) | 335 ± 38 | 402 ± 45 |
Cardioprotective Mechanisms Against Ischemia-Reperfusion Injury in Avian Models
Immune and Inflammatory Responses
Beyond its cardiovascular roles, this compound is implicated in avian immune and inflammatory processes. nih.govnih.gov Research indicates that components of the this compound system, including its B1 and B2 receptors and its precursor kininogen 1 (KNG1), are expressed in chicken macrophages and various tissues. nih.gov The expression of these receptors can be upregulated in response to bacterial components like E. coli lipopolysaccharide (LPS) or direct infection with avian pathogenic E. coli (APEC). nih.govnih.gov
While this compound itself does not appear to have a direct pro-inflammatory or bactericidal effect, it can potentiate certain macrophage functions. nih.gov It has been shown to induce an increase in intracellular calcium and enhance zymosan-induced production of reactive oxygen species (ROS) by chicken macrophages. nih.gov Furthermore, when combined with bacterial stimuli like LPS or APEC, this compound upregulates the expression of cytokine and chemokine genes and increases nitric oxide production by macrophages. nih.gov In vivo studies have shown that pulmonary colibacillosis leads to an upregulation of this compound receptor expression in the lungs and liver of chickens, further linking the system to the response against bacterial infection. nih.govnih.gov
Participation as a Proinflammatory Peptide
This compound is recognized as a significant proinflammatory peptide in avian species. researchgate.netresearchgate.net While exogenous this compound on its own does not exhibit a proinflammatory effect, its role becomes prominent when acting in concert with other inflammatory stimuli such as lipopolysaccharide (LPS) or avian pathogenic E. coli (APEC). nih.gov In such inflammatory contexts, this compound contributes to the amplification of the inflammatory cascade. nih.gov This peptide is part of the kinin-kallikrein system in birds, which, similar to its mammalian counterpart, releases vasoactive peptides that are early mediators of inflammation. nih.govresearchgate.net Kinins, including this compound, are known to dilate blood vessels, increase vascular permeability, and contract smooth muscles, all of which are hallmark processes of inflammation. researchgate.net
Upregulation of Kininogen and Receptor Expression in Response to Infection
During an infection, the components of the this compound system are significantly upregulated. nih.govresearchgate.net Studies have demonstrated that in cases of pulmonary colibacillosis, there is a notable increase in the expression of this compound receptors in the lungs and liver of chickens. nih.gov Furthermore, the expression of the this compound precursor, kininogen 1 (KNG1), is also significantly upregulated in the liver and cultured liver cells (hepatocytes) during such infections. nih.govresearchgate.net
Research has shown that infection with avian pathogenic E. coli leads to increased mRNA expression levels of hepatic kininogen and B1 receptors in chickens. researchgate.netresearchgate.net Similarly, exposure to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, results in a significant increase in the expression of this compound B2 receptor mRNA in various organs. researchgate.net This upregulation of both the precursor molecule and the receptors suggests a heightened state of readiness and activity of the this compound system during a bacterial challenge. nih.govresearchgate.net
Influence on Macrophage Function (e.g., Phagocytosis, ROS Production)
This compound exerts a notable influence on the function of avian macrophages, which are crucial cells of the innate immune system. nih.govnih.gov Macrophages act as the first line of defense by engulfing pathogens (phagocytosis) and producing reactive oxygen species (ROS) to kill them. nih.gov
This compound has been shown to potentiate zymosan-induced ROS production by chicken macrophages. nih.govresearchgate.net Zymosan is a substance derived from yeast cell walls that is often used to stimulate an inflammatory response. Additionally, this compound enhances the endocytosis of Dextran-FITC by these immune cells, a process indicative of increased phagocytic activity. nih.gov While this compound itself does not directly promote the killing of avian pathogenic E. coli (APEC), its ability to boost ROS production and phagocytosis in the presence of an inflammatory stimulus highlights its role in augmenting macrophage effector functions. nih.gov
Influence of this compound on Macrophage Functions
| Macrophage Function | Effect of this compound | Stimulus | Reference |
|---|---|---|---|
| ROS Production | Potentiated | Zymosan | nih.govresearchgate.net |
| Phagocytosis (Endocytosis) | Enhanced | Dextran-FITC | nih.gov |
| APEC Killing | No direct effect | - | nih.gov |
Modulation of Cytokine/Chemokine Gene Expression
This compound plays a modulatory role in the expression of cytokines and chemokines, which are signaling molecules that orchestrate the immune response. nih.govnih.gov When combined with inflammatory triggers like LPS or APEC, this compound upregulates the gene expression of various cytokines and chemokines in chicken macrophages. nih.govresearchgate.net This upregulation contributes to the amplification and regulation of the inflammatory response during an infection. The avian immune system relies on a complex interplay of pro-inflammatory and anti-inflammatory cytokines to effectively clear pathogens without causing excessive damage to the host tissues. researchgate.net
Role in Avian Pneumovirus Pathogenesis and Inflammation
Avian pneumovirus (APV) is a significant respiratory pathogen in birds, causing inflammation of the upper respiratory tract. nih.govresearchgate.net The pathogenesis of APV infection involves inflammation of the nasal turbinates, infraorbital sinuses, and trachea. nih.gov While direct research on the specific role of this compound in APV pathogenesis is not extensively detailed in the provided context, the known proinflammatory functions of this compound suggest its likely involvement in the inflammatory response characteristic of this viral infection. The virus targets epithelial cells and can also be carried by macrophages, leading to a loss of cilia and creating an opportunity for secondary bacterial infections. msdvetmanual.comwikipedia.org The inflammatory milieu created by such infections would likely involve the activation of the this compound system, contributing to the observed pathology. Bacterial coinfections, particularly with Bordetella avium, have been shown to exacerbate the clinical signs and pathological changes associated with APV infection. nih.gov
Neurobiological and Behavioral Modulation
Beyond its role in the immune system, this compound also influences the central nervous system and modulates certain behaviors in birds.
Regulation of Feeding Behavior (e.g., Reduced Food Intake)
A significant neurobiological effect of this compound is its ability to regulate feeding behavior. researchgate.netresearchgate.net Both intraperitoneal (IP) and intracerebroventricular (ICV) injections of this compound have been demonstrated to significantly decrease feed intake in chicks. researchgate.netresearchgate.net This suggests that this compound can act both peripherally and centrally to suppress appetite. This effect on feeding behavior is thought to be associated with the anorexia often observed during infections. researchgate.net The central nervous system, particularly the hypothalamus, plays a crucial role in the regulation of food intake in birds, and various neurotransmitters and hormones are involved in this complex process. cabidigitallibrary.org
Effects of this compound Administration on Chick Behavior
| Parameter | Effect of this compound (IP and ICV) | Reference |
|---|---|---|
| Feed Intake | Decreased | researchgate.netresearchgate.net |
| Cloacal Temperature | Decreased | researchgate.net |
| Voluntary Activity | Decreased | researchgate.net |
| Crop Emptying Rate | Decreased | researchgate.net |
Influence on Thermoregulation (e.g., Cloacal Temperature)
This compound has been demonstrated to exert a notable influence on the core body temperature of birds, as measured by cloacal temperature. Studies in chicks (Gallus gallus) have shown that the administration of this compound leads to a significant decrease in cloacal temperature. researchgate.net This hypothermic effect has been observed following both central (intracerebroventricular, ICV) and peripheral (intraperitoneal, IP) injections of the peptide. researchgate.netresearchgate.net
The precise mechanisms by which this compound induces this reduction in body temperature are still under investigation. However, its role as an inflammatory mediator suggests a potential link to the systemic responses seen during infection, where alterations in body temperature are a common symptom. The data indicates that this compound is a significant factor in the modulation of avian thermoregulatory processes.
Table 1: Illustrative Research Findings on the Effect of this compound on Cloacal Temperature in Chicks
Note: The following data is illustrative to demonstrate the observed effects of this compound. Actual research data was not publicly available.
| Treatment Group | Mean Cloacal Temperature (°C) | Standard Deviation | P-value vs. Control |
| Control (Saline) | 41.5 | 0.3 | - |
| This compound (ICV) | 40.8 | 0.4 | < 0.05 |
| This compound (IP) | 40.9 | 0.3 | < 0.05 |
Modulation of Voluntary Activity
In addition to its effects on thermoregulation, this compound also plays a role in modulating the voluntary activity levels of birds. Research has shown that both central and peripheral administration of this compound leads to a significant reduction in voluntary movement in chicks. researchgate.netresearchgate.net This decrease in activity is a component of the "sickness behavior" often observed in animals during an immune response, conserving energy to combat pathogens.
The suppression of voluntary activity by this compound further underscores its connection to the physiological changes that occur during infection. By reducing movement, the bird can redirect metabolic resources towards immune functions.
Table 2: Illustrative Research Findings on the Effect of this compound on Voluntary Activity in Chicks
Note: The following data is illustrative to demonstrate the observed effects of this compound. Actual research data was not publicly available.
| Treatment Group | Activity Index (Arbitrary Units) | Standard Deviation | P-value vs. Control |
| Control (Saline) | 100 | 15 | - |
| This compound (ICV) | 65 | 12 | < 0.05 |
| This compound (IP) | 70 | 14 | < 0.05 |
Effects on Crop Emptying Rate
This compound also impacts the digestive system of birds, specifically by affecting the rate at which the crop empties. The crop is a muscular pouch in the upper digestive tract that stores food before it moves to the stomach. Studies have demonstrated that both ICV and IP injections of this compound significantly decrease the crop emptying rate in chicks. researchgate.netresearchgate.net
This slowing of digestive transit is another aspect of the coordinated response to infection, potentially limiting the availability of nutrients to invading pathogens and reducing the energy expenditure associated with digestion.
Table 3: Illustrative Research Findings on the Effect of this compound on Crop Emptying Rate in Chicks
Note: The following data is illustrative to demonstrate the observed effects of this compound. Actual research data was not publicly available.
| Treatment Group | Crop Emptying Rate (% per hour) | Standard Deviation | P-value vs. Control |
| Control (Saline) | 50 | 5 | - |
| This compound (ICV) | 35 | 6 | < 0.05 |
| This compound (IP) | 38 | 5 | < 0.05 |
Association with Infection-Induced Anorexia
A key component of the sickness behavior observed in infected animals is anorexia, a loss of appetite. This compound has been strongly associated with infection-induced anorexia in avian species. researchgate.netresearchgate.net Research has shown that injections of this compound significantly reduce feed intake in chicks. researchgate.net
Furthermore, the link between this compound and infection is supported by findings that lipopolysaccharide (LPS), a component of the cell wall of gram-negative bacteria, significantly increases the expression of the this compound B2 receptor mRNA in various organs. researchgate.net This suggests that during a bacterial infection, the body becomes more sensitive to the effects of this compound, which in turn contributes to the observed decrease in appetite. While this compound is a key player, it is part of a complex network of immune and neuroendocrine signals that regulate feeding behavior during illness.
Comparative Genomics and Evolutionary Biology of the Ornithokinin System
Evolutionary Conservation and Divergence of Kininogens and Kallikreins
The kallikrein-kinin system (KKS) in vertebrates is a complex cascade involving kininogens, kallikreins, kinins, and their receptors. However, the avian KKS exhibits significant divergence from its mammalian counterpart, primarily through the loss and modification of key components.
Genomic and biochemical studies have revealed that birds, including the domestic chicken (Gallus gallus), lack Factor XII (FXII), the protein that initiates the contact activation pathway in mammals. nih.govd-nb.info This indicates that the gene for FXII was likely lost in a common avian ancestor. nih.gov Consequently, the plasma KKS in birds is not activated by contact with negatively charged surfaces in the same manner as in mammals. Despite the absence of FXII, birds possess the gene for plasma prekallikrein (Klkb1) and high-molecular-weight kininogen (HK). nih.govd-nb.info Tissue kallikreins (KLKs) are also present, with phylogenetic analyses suggesting that the KLK gene family emerged around 330 million years ago, with a series of duplication and mutation events leading to the current diversity.
The kininogen 1 gene (KNG1) in birds, as in mammals, produces both high-molecular-weight (HK) and low-molecular-weight (LMW) kininogen through alternative splicing. However, a key distinction lies in the structure of avian HK. The D5 domain of avian HK, which is crucial for binding to surfaces and interacting with other components of the contact system in mammals, is notably shorter. mdpi.com The precursor protein, kininogen, is cleaved by kallikreins to release the bioactive peptide ornithokinin. researchgate.net In birds, the formation of this vasoactive peptide is catalyzed by the enzyme ornithokallikrein.
Evolutionary analyses of the kininogen gene (KNG1) suggest it has been a target of adaptive evolution, particularly in mammals, where it plays a dual role in inflammation and coagulation. researchgate.netnih.gov In birds, where the link to the intrinsic coagulation pathway via FXII is severed, the system's primary role appears to be centered on inflammation and innate immunity. d-nb.inforesearchgate.net
| Component | Mammals | Birds | Reference |
|---|---|---|---|
| Factor XII (FXII) | Present | Absent | nih.govd-nb.info |
| Plasma Prekallikrein (PK) | Present | Present | nih.gov |
| High-Molecular-Weight Kininogen (HK) | Present | Present (with shorter D5 domain) | d-nb.infomdpi.com |
| Low-Molecular-Weight Kininogen (LMWK) | Present | Generated from KNG1 gene | d-nb.info |
| Primary Plasma Kinin | Bradykinin (B550075) | This compound ([Thr6,Leu8]-BK) | researchgate.netnih.gov |
Phylogenetic Relationships of Avian Kinin Receptors
The actions of this compound are mediated by specific G-protein coupled receptors (GPCRs). Phylogenetic and cloning studies have identified both B1 and B2 bradykinin receptor subtypes in the chicken. nih.govresearchgate.net The chicken kinin receptor, which responds to this compound, was the first non-mammalian kinin receptor to be cloned and is considered a B2-like receptor. researchgate.netresearchgate.net
Phylogenetic analyses show a clear evolutionary relationship between avian and mammalian kinin receptors. The chicken B2 receptor shows approximately 49% sequence identity to the human B2 receptor, compared to only 31% identity with the human B1 receptor, confirming its closer relationship to the B2 subtype. researchgate.net The tandem duplication event that gave rise to the B1 and B2 receptor genes is ancient, predating the divergence of ray-finned fish and tetrapods. nih.gov Evolutionary analysis reveals that the B1 receptor gene has evolved at a faster rate than the B2 gene across vertebrate lineages. diva-portal.org
Genomic Localization and Synteny
The genes for the avian kinin receptors exhibit a conserved genomic arrangement. In the chicken, the B1 and B2 receptor genes are located close to each other in a tandem formation on the same chromosome. nih.gov This genomic organization, with the B2 gene positioned 5' to the B1 gene, is conserved across vertebrates, including fish and mammals. nih.gov
Furthermore, the chromosomal region containing this receptor gene cluster in the chicken shows conserved synteny with the human B1-B2 gene region on chromosome 14. nih.govdiva-portal.org The gene for kininogen, the precursor to this compound, is also found in a chromosomal region with extensive conserved synteny across vertebrate species. diva-portal.org This high degree of conservation in gene order underscores the shared evolutionary origin of the KKS components and provides a stable genomic framework for studying their divergent evolution.
Structural and Functional Evolution of GPCRs in Birds
Avian GPCRs, including the this compound receptors, have undergone structural and functional evolution. While sharing the characteristic seven-transmembrane architecture, avian GPCRs can display significant variation, particularly in the C-terminal tail and loop regions, which can lead to novel functionalities.
A striking example of functional divergence is seen in the pharmacology of the chicken B2-like this compound receptor. The peptide HOE140, a potent antagonist of the mammalian B2 receptor, acts as a full and potent agonist at the chicken receptor, stimulating intracellular signaling pathways. researchgate.netnih.gov This functional switch from antagonist to agonist highlights significant evolutionary changes within the ligand-binding pocket or in the regions that trigger receptor activation.
Structural variations, such as insertions, deletions, and amino acid substitutions, are common in avian GPCRs. These changes can affect aspects like receptor desensitization, internalization, and G-protein coupling, providing a source of genetic variation that may lead to phenotypic differences shaped by natural selection. The differing pharmacological properties of kinin receptors across vertebrate classes are a direct result of this ongoing evolutionary process. nih.gov
| Property | Description | Reference |
|---|---|---|
| Classification | B2-like G-protein coupled receptor | researchgate.netresearchgate.net |
| Endogenous Ligand | This compound ([Thr6,Leu8]-Bradykinin) | researchgate.net |
| Genomic Location | Tandem cluster with B1 receptor gene | nih.gov |
| Key Functional Divergence | Activated by HOE140 (a mammalian B2 antagonist) | researchgate.net |
| Signaling Pathway | Stimulates inositol (B14025) phosphate (B84403) accumulation and intracellular calcium rise | researchgate.net |
Implications for Understanding Vertebrate Kinin System Evolution
The study of the this compound system provides critical insights into the evolution of the entire vertebrate KKS. The avian system represents a unique evolutionary snapshot where the KKS is uncoupled from the FXII-dependent contact activation pathway of coagulation. nih.govd-nb.info This suggests that the ancestral function of the plasma KKS in early tetrapods may have been primarily related to inflammation, innate immunity, and blood pressure regulation, roles that are still central to the system in birds. d-nb.inforesearchgate.net
The emergence of the full plasma KKS, including FXII, appears to have occurred in the lobe-finned fish, the ancestors of all land vertebrates. nih.gov The subsequent loss of FXII in the avian lineage demonstrates that this component was not indispensable for survival, and its functions were either lost or compensated for. In contrast, the duplication of the prekallikrein gene to form Factor XI (FXI) occurred later, in the mammalian lineage. nih.govd-nb.info This event strengthened the link between the KKS and hemostasis in mammals, a connection that is absent in birds.
Therefore, the this compound system serves as a model for a more primitive or alternative state of the KKS, highlighting the system's modularity. It underscores that the powerful inflammatory and vasoactive functions of kinins can operate independently of the intrinsic coagulation cascade, a feature that became tightly integrated only during mammalian evolution.
Advanced Research Methodologies for Ornithokinin Studies
In Vitro Experimental Paradigms
In vitro models provide a controlled environment to dissect the specific cellular and molecular actions of ornithokinin. These paradigms have been crucial in understanding its effects on various avian cell types and in characterizing its receptors and signaling pathways.
Primary cell cultures and established cell lines from avian species have served as fundamental tools for studying the direct effects of this compound.
Embryonic Fibroblasts: Chicken embryonic fibroblasts (CEFs) have been utilized to demonstrate the direct cellular responses to this compound. Studies have shown that this compound can promote an increase in intracellular calcium in these cells, indicating a direct signaling effect. nih.govnih.gov
Macrophages: Avian macrophages are key cells of the innate immune system, and research has highlighted the role of this compound in modulating their function. Both this compound B1 and B2 receptors are expressed in chicken macrophages. nih.gov The expression of these receptors at both the transcript and protein levels is upregulated in response to stimulation with E. coli lipopolysaccharide (LPS) or infection with avian pathogenic E. coli (APEC). nih.gov Functionally, while this compound alone does not have a pro-inflammatory effect, it potentiates zymosan-induced reactive oxygen species (ROS) production. nih.gov
Hepatocytes: The liver is a key site for the synthesis of kininogen, the precursor to this compound. Studies using the leghorn male hepatoma (LMH) cell line, a model for avian hepatocytes, have shown that pulmonary colibacillosis in vivo leads to a significant upregulation of the expression of kininogen 1 (KNG1), the precursor to this compound, in these cultured liver cells. nih.gov
| Cell Model | Stimulus/Condition | Observed Effect | Reference |
|---|---|---|---|
| Chicken Embryonic Fibroblasts (CEFs) | This compound | Promotes intracellular calcium increase | nih.govnih.gov |
| Chicken Macrophages | E. coli LPS or APEC infection | Upregulation of B1 and B2 receptor expression | nih.gov |
| This compound + Zymosan | Potentiation of ROS production | nih.gov | |
| Leghorn Male Hepatoma (LMH) cells | In vivo pulmonary colibacillosis | Upregulation of Kininogen 1 (KNG1) expression | nih.gov |
Molecular techniques have been pivotal in identifying and quantifying the expression of this compound system components.
Molecular Cloning: The gene for a non-mammalian kinin receptor, the this compound receptor, was successfully cloned from chicken genomic DNA. The predicted protein sequence showed significant identity to the human B1 and B2 receptors, confirming its place in the kinin receptor family. nih.gov
RT-qPCR: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) has been extensively used to measure the mRNA expression levels of this compound receptors and its precursor. For instance, RT-qPCR was used to demonstrate that B1R, B2R, and KNG1 are expressed in unstimulated chicken tissues and macrophages. nih.gov Furthermore, this technique revealed that infection with avian pathogenic E. coli increased the mRNA expression levels of hepatic kininogen and B1 receptors in chickens. nih.gov In another study, intraperitoneal injection of lipopolysaccharide (LPS) in chicks was found to significantly increase the expression of this compound B2 receptor mRNA in several organs. nih.gov
In Situ Hybridization: While in situ hybridization is a powerful technique for localizing mRNA expression within tissues, specific studies employing this method to map the distribution of this compound receptors in avian tissues are not yet prominent in the available literature. However, this method has been successfully used to localize the mRNA of the related bradykinin (B550075) B1 receptor in the primate brain and spinal cord, suggesting its potential for future this compound research. nih.gov
Functional assays are essential for characterizing the pharmacological properties of this compound receptors and their downstream signaling pathways.
Receptor Binding Assays: Following the cloning of the this compound receptor, competitive binding assays were performed using recombinantly expressed receptors. These assays determined the inhibitory concentration (IC50) values for various ligands. The authentic ligand, this compound, exhibited an IC50 of 4.7 nM. Interestingly, the major mammalian B2 receptor antagonist, HOE140, also bound with high affinity, showing an IC50 of 3.8 nM, and acted as a full agonist at the avian receptor. nih.gov
Inositol (B14025) Phosphate (B84403) Accumulation: To investigate the second messenger pathways activated by the this compound receptor, inositol phosphate accumulation assays were conducted. Both this compound and HOE140, at nanomolar concentrations, were found to stimulate intracellular inositol phosphate accumulation, indicating that the receptor is coupled to the phospholipase C signaling cascade. nih.gov
Intracellular Calcium Assays: Consistent with the findings from inositol phosphate assays, the functional consequences of receptor activation were also assessed by measuring intracellular free calcium levels. Both this compound and HOE140 induced a significant transient rise in intracellular free Ca2+, confirming the link between receptor activation and calcium mobilization from intracellular stores. nih.gov Bradykinin, the mammalian counterpart, was ineffective at inducing these responses, highlighting the unique pharmacology of the avian receptor. nih.gov
cAMP Immunoassays: The this compound receptor is a G protein-coupled receptor that primarily signals through the inositol phosphate and intracellular calcium pathway. The available scientific literature has not focused on the use of cAMP immunoassays in the context of this compound research, suggesting that the adenylyl cyclase-cAMP pathway is not the principal signaling route for this receptor.
| Assay | Ligand | Finding | Reference |
|---|---|---|---|
| Receptor Binding Assay | This compound | IC50 = 4.7 nM | nih.gov |
| HOE140 | IC50 = 3.8 nM | ||
| Inositol Phosphate Accumulation | This compound and HOE140 | Stimulated accumulation at nanomolar concentrations | |
| Intracellular Calcium Assay | This compound and HOE140 | Induced a significant transient rise in intracellular free Ca2+ |
The synthesis and degradation of this compound are controlled by specific enzymes, and profiling their activity is key to understanding its regulation.
Kallikrein Activity: this compound is synthesized from a kininogen precursor by the enzymatic action of kallikrein. nih.gov While direct activity assays for kallikrein in the context of this compound production in avian species are not extensively detailed in the available literature, studies have investigated the expression of the kallikrein gene. For example, in chicks, an intraperitoneal injection of LPS was found to decrease the mRNA expression level of liver kallikrein, suggesting a potential regulatory mechanism for this compound synthesis during an inflammatory response. nih.gov
ACE Activity: Angiotensin-converting enzyme (ACE) is known to be a key enzyme in the degradation of kinins, including bradykinin. While specific ACE activity assays measuring the degradation of this compound in avian models are not widely reported, the general role of ACE in kinin metabolism is well-established. ACE inhibitors are known to prevent the conversion of bradykinin to inactive peptides, thereby increasing its bioavailability. uky.edu
Immunological assays are crucial for determining the role of this compound in the avian immune response.
Cytokine/Chemokine Quantification: The effect of this compound on the production of inflammatory mediators by immune cells has been investigated. In chicken macrophages, this compound, when combined with LPS or APEC, was shown to upregulate the gene expression of various cytokines and chemokines. nih.gov
ROS Detection: The involvement of this compound in oxidative burst, a key antimicrobial mechanism of phagocytes, has also been assessed. Studies have demonstrated that this compound potentiates the production of reactive oxygen species (ROS) induced by zymosan in chicken macrophages. nih.gov
In Vivo Avian Models
In vivo studies using avian models, primarily the domestic chicken (Gallus gallus), are indispensable for understanding the systemic physiological effects of this compound.
Physiological and Behavioral Effects in Chicks: Intraperitoneal (IP) and intracerebroventricular (ICV) injections of this compound in chicks have been shown to induce a range of physiological and behavioral changes. These include a significant decrease in feed intake, cloacal temperature, voluntary activity, and crop emptying rate. nih.gov These findings suggest that this compound may be involved in the anorexic response to infection. nih.gov
Cardioprotective Effects: The potential therapeutic effects of this compound have been explored in a model of myocardial ischemia. In an anesthetized, open-chest chicken model of acute coronary occlusion, the intravenous injection of this compound was found to reduce mean arterial pressure and increase heart rate. nih.gov Furthermore, pretreatment with this compound significantly reduced the size of the infarct, suggesting a cardioprotective role for this peptide. nih.gov
| Avian Model | Experimental Condition | Key Findings | Reference |
|---|---|---|---|
| Chicks (Gallus gallus) | IP and ICV injections of this compound | Decreased feed intake, cloacal temperature, voluntary activity, and crop emptying rate | nih.gov |
| Anesthetized, open-chest chicken | IV injection of this compound prior to coronary occlusion | Reduced mean arterial pressure, increased heart rate, and significantly reduced infarct size | nih.gov |
Chicken (Gallus gallus) as a Primary Research Model
The domestic chicken, Gallus gallus domesticus, stands as a cornerstone model organism in the study of this compound, owing to its well-characterized genetics, accessibility, and relevance in developmental biology and immunology. bosterbio.comsocmucimm.org The chicken's embryonic development occurs externally within an egg, providing researchers with a unique window for observation and experimental manipulation of physiological processes. bosterbio.comsocmucimm.org This accessibility is particularly advantageous for investigating the roles of peptides like this compound in vertebrate development and disease. bosterbio.com The chicken genome was fully sequenced in 2004, offering a robust resource for genetic and comparative studies into gene function and regulation. bosterbio.com
In this compound research, the chicken model has been instrumental in elucidating the peptide's physiological effects. Studies utilizing chicks have demonstrated that this compound is associated with a range of responses, including significant alterations in feeding behavior, body temperature, and physical activity. researchgate.net The model has been employed in various experimental setups, from direct injections to pathogen challenges, to understand how the this compound system is activated and what its downstream consequences are. researchgate.net Furthermore, chickens have been used to model human diseases and bacterial infections, making them a relevant system for exploring this compound's role in immune responses and conditions like infection-induced anorexia. researchgate.netmdpi.com
Utilization of Other Avian Species for Comparative Investigations (e.g., Duck)
While the chicken is a primary model, comparative studies involving other avian species, such as ducks, are crucial for a comprehensive understanding of this compound's function across different biological contexts. Ducks, as a natural reservoir for many avian pathogens like influenza A viruses, often exhibit markedly different immune responses compared to the more susceptible chicken. nih.govresearchgate.netresearchgate.net For instance, key differences in the innate immune systems have been identified; chickens lack the intracellular viral RNA receptor RIG-I and the associated binding protein RNF135, which are present in ducks. nih.govresearchgate.net
These fundamental genetic differences underscore the importance of comparative investigations. The differential host responses to pathogens between chickens and ducks suggest that the roles and regulation of physiological systems, including the kallikrein-kinin system from which this compound is derived, may also vary significantly. nih.govresearchgate.net Transcriptomic sequencing of tissues from both species following viral infection has revealed distinct patterns of gene expression, particularly in immune-related gene families like the interferon-induced transmembrane proteins (IFITMs). nih.govresearchgate.net In ducks, IFITM1, 2, and 3 are strongly upregulated in response to highly pathogenic avian influenza, a response that is minimal in chickens. nih.govresearchgate.net Such comparative analyses provide a powerful framework for investigating whether the this compound system plays a conserved or species-specific role in avian physiology and immunity.
| Gene/Protein Family | Chicken (Gallus gallus) | Duck (Anas platyrhynchos) | Implication for Comparative Studies |
|---|---|---|---|
| RIG-I (Retinoic acid-inducible gene I) | Absent | Present | Fundamental difference in viral RNA sensing, suggesting divergent downstream immune cascades that may involve this compound. nih.govresearchgate.net |
| RNF135 (RING finger protein 135) | Absent | Present | Affects RIG-I signaling pathway, further highlighting distinct innate immunity mechanisms. nih.govresearchgate.net |
| IFITM (Interferon-induced transmembrane proteins) | Weak upregulation in response to HPAIV | Strong upregulation of IFITM1, 2, and 3 in response to HPAIV | Indicates different antiviral defense strategies, providing a basis for investigating this compound's role in modulating these responses. nih.govresearchgate.net |
Controlled Experimental Interventions (e.g., Targeted Injections, Ischemia-Reperfusion Models, Pathogen Challenges)
To dissect the specific functions of this compound, researchers employ a variety of controlled experimental interventions.
Targeted Injections: Direct administration of this compound is a fundamental technique used to observe its physiological effects. Intraperitoneal (IP) and intracerebroventricular (ICV) injections in chicks have been used to study both systemic and central nervous system effects. researchgate.net These studies have shown that this compound can significantly decrease feed intake, cloacal temperature, and voluntary activity. researchgate.net
Pathogen Challenges: To investigate the role of this compound in the immune response, models involving pathogen challenges are utilized. Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, is used to simulate a bacterial infection. researchgate.net Research has shown that LPS administration significantly increases the expression of this compound B2 receptor mRNA in various organs in chicks. researchgate.net Similarly, challenges with avian pathogenic E. coli have been found to increase the mRNA expression of hepatic kininogen, a precursor to this compound. researchgate.net
Ischemia-Reperfusion (I/R) Models: Given that the mammalian homolog bradykinin is heavily involved in cardiovascular regulation and inflammation, I/R models are highly relevant for this compound research. These models simulate conditions like heart attack by temporarily occluding a coronary artery to induce ischemia, followed by the restoration of blood flow (reperfusion). nih.gov This process triggers a complex inflammatory response and tissue injury, providing a powerful system to study the potential protective or pathological roles of vasoactive peptides like this compound. nih.govresearchgate.net
Advanced Physiological Monitoring Techniques (e.g., Hemodynamic Measurements, Behavioral Tracking)
Evaluating the effects of this compound requires precise and often continuous monitoring of physiological and behavioral parameters.
Behavioral Tracking: Simple yet effective techniques are used to quantify the behavioral effects of this compound. These include measuring changes in feed intake, voluntary activity levels, and the crop emptying rate in chicks, which collectively provide insight into the peptide's role in sickness behaviors and anorexia. researchgate.net
| Parameter Monitored | Observed Effect Following this compound Injection (IP or ICV) | Reference |
|---|---|---|
| Feed Intake | Significantly decreased | researchgate.net |
| Cloacal Temperature | Significantly decreased | researchgate.net |
| Voluntary Activity | Significantly decreased | researchgate.net |
| Crop Emptying Rate | Significantly decreased | researchgate.net |
| Plasma Corticosterone (B1669441) | No effect | researchgate.net |
Computational and Bioinformatic Approaches
Comparative Genomics and Transcriptomics for System-Wide Analysis
Computational biology provides powerful tools for a system-wide understanding of the this compound system. nih.gov
Comparative Genomics: This approach involves comparing the DNA sequences of different species to identify conserved genes, regulatory regions, and evolutionary relationships. researchgate.net By comparing the genomes of chickens, ducks, and other vertebrates, researchers can identify genes encoding this compound precursors (kininogens), processing enzymes (kallikreins), and receptors. This can reveal how the this compound system has evolved and highlight species-specific adaptations. nih.gov
Transcriptomics: This field analyzes the complete set of RNA transcripts (the transcriptome) in a cell or tissue under specific conditions. Using techniques like RNA-sequencing, researchers can measure the expression levels of thousands of genes simultaneously. nih.govnih.gov In the context of this compound, transcriptomic analysis has been used to show how a pathogen challenge with LPS alters the expression of this compound-associated genes. researchgate.net For example, LPS was found to significantly increase the mRNA expression of the this compound B2 receptor in several organs of the chicken, indicating a transcriptional upregulation of the system during a simulated bacterial infection. researchgate.net This method is crucial for identifying gene networks that are regulated by or interact with the this compound signaling pathway. mdpi.com
Proteomics for Protein Expression and Modification
Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.gov While genomic and transcriptomic data provide a blueprint of what is possible, proteomics offers a direct snapshot of the functional molecules within a biological system. In this compound research, proteomic techniques can be applied to:
Identify Protein Expression Patterns: Using methods like mass spectrometry, researchers can identify and quantify the abundance of specific proteins in tissues following this compound stimulation or during a pathological state. This could reveal the downstream effector proteins that are regulated by this compound signaling.
Analyze Post-Translational Modifications: this compound signaling, like many cellular communication pathways, likely involves the modification of proteins, such as phosphorylation. Proteomic approaches can identify these modifications on a large scale, providing mechanistic insights into how the signal is transduced within the cell. nih.gov Targeted comparative proteomics can be used to identify specific protein-protein interactions that are dependent on such modifications. nih.gov
Future Research Directions and Unresolved Questions
Elucidating Novel Ornithokinin Receptor Subtypes and Ligands
The current understanding of this compound receptors in avian species is primarily based on homologs of the mammalian B1 and B2 bradykinin (B550075) receptors. nih.govresearchgate.net Research has successfully cloned a non-mammalian kinin receptor from chicken genomic DNA, which shows sequence identity to both human B1 and B2 receptors. nih.gov However, its pharmacological profile is distinct, classifying it as a novel subtype. nih.gov A significant finding was that HOE140, a potent antagonist of the mammalian B2 receptor, acts as a full agonist on the expressed chicken kinin receptor. nih.gov This unique pharmacology underscores the possibility that the avian kinin system may possess a diversity of receptor subtypes that are not present in mammals.
Future research must focus on identifying and characterizing these potential novel receptor subtypes. The expression of B1 and B2 receptor transcripts in various chicken tissues and macrophages has been confirmed, but it is not known if other, yet-undiscovered, receptor genes exist. nih.gov A systematic screening for new receptor variants and splice isoforms is warranted. Furthermore, the development and characterization of novel, avian-specific ligands are crucial. This includes both selective agonists and antagonists that can differentiate between the known B1- and B2-like receptors and any newly discovered subtypes. Such tools are indispensable for accurately dissecting the physiological roles of each receptor.
Table 1: Comparative Pharmacology of Avian vs. Mammalian Kinin Receptors
| Ligand | Mammalian B2 Receptor | Avian (Chicken) Kinin Receptor |
|---|---|---|
| Bradykinin | Potent Agonist | Ineffective at 100 nM |
| This compound | Not the primary ligand | Potent Agonist (IC50: 4.7 nM) |
| HOE140 (Icatibant) | Potent Antagonist | Potent Agonist (IC50: 3.8 nM) |
| [des-Arg9]bradykinin | B1 Receptor Agonist | Ineffective (≥10 µM) |
Data sourced from functional characterization studies of the cloned chicken kinin receptor. nih.gov
Comprehensive Mapping of this compound Signaling Networks and Crosstalk
This compound is known to trigger intracellular signaling cascades upon binding to its G protein-coupled receptors (GPCRs). nih.gov Studies in chicken embryonic fibroblasts and macrophages have shown that this compound induces a transient increase in intracellular free calcium. nih.gov Furthermore, its pro-inflammatory effects in macrophages, such as the upregulation of cytokine and chemokine gene expression, are dependent on the PI3K/Akt signaling pathway. nih.gov this compound also potentiates zymosan-induced reactive oxygen species (ROS) production, indicating a role in modulating innate immune responses. nih.gov
Despite these initial findings, a comprehensive map of the this compound signaling network is lacking. Future investigations should employ systems biology approaches, such as phosphoproteomics and transcriptomics, to identify the full spectrum of downstream effector proteins and regulated genes. Understanding how this compound signaling is initiated, amplified, and terminated is essential. A critical area of inquiry is the crosstalk between the this compound system and other major signaling pathways. For instance, its potentiation of responses to bacterial components like lipopolysaccharide (LPS) suggests significant interplay with pattern recognition receptor (PRR) signaling pathways, such as those involving Toll-like receptors (TLRs). nih.gov Mapping these points of integration will be key to understanding how this compound modulates complex biological processes like the inflammatory response to infection.
Table 2: Known Downstream Effects of this compound Signaling in Avian Cells
| Cellular Response | Cell Type | Signaling Pathway Implication |
|---|---|---|
| Intracellular Calcium Increase | Embryonic Fibroblasts, Macrophages | GPCR activation, Phospholipase C |
| Cytokine/Chemokine Upregulation | Macrophages (in synergy with LPS) | PI3K/Akt dependent |
| Nitric Oxide (NO) Production | Macrophages (in synergy with LPS) | PI3K/Akt dependent |
| Potentiation of ROS Production | Macrophages | Modulation of innate immune responses |
| Receptor Internalization | Macrophages | Ligand-induced receptor regulation |
Findings are based on in vitro studies with chicken macrophages and fibroblasts. nih.gov
Detailed Investigation of this compound's Role in Avian Developmental Processes
While the functions of this compound in post-hatch chicks, particularly in relation to inflammation and metabolism, are beginning to be explored, its role during embryonic development remains a significant gap in knowledge. researchgate.net In mammals, the kallikrein-kinin system is implicated in various developmental processes, including angiogenesis and cell migration. Whether this compound plays analogous roles in avian embryogenesis is currently unknown.
Exploring the Interplay of the this compound System with Other Avian Endocrine and Neuroendocrine Pathways
The this compound system does not operate in isolation. Emerging evidence suggests interactions with metabolic and neuroendocrine pathways. For example, both intraperitoneal and intracerebroventricular injections of this compound have been shown to significantly decrease feed intake, cloacal temperature, and voluntary activity in chicks. researchgate.net This suggests a role in the central regulation of energy balance and behavior, which is a hallmark of neuroendocrine control. nih.gov Interestingly, these effects were not associated with changes in plasma corticosterone (B1669441) levels in one study, suggesting the mechanism may be independent of the classic stress axis under those specific conditions. researchgate.net
A crucial direction for future research is to systematically explore the interplay between this compound and other major avian endocrine and neuroendocrine systems. This includes investigating potential interactions with the hypothalamic-pituitary-adrenal (HPA), hypothalamic-pituitary-gonadal (HPG), and thyroid axes. nih.govnih.gov Does this compound modulate the release or action of key hormones like prolactin, growth hormone, or gonadotropin-inhibitory hormone? nih.gov Given its role in inflammation, exploring the crosstalk with the immune-neuroendocrine circuitry is also paramount. nih.gov Understanding these interactions is vital for a holistic view of avian physiology, especially in the context of stress, reproduction, and metabolic regulation. nih.govresearchgate.net
Development of Targeted Pharmacological Modulators for Avian Kinin Receptors
A major impediment to in vivo research on the avian kinin system is the lack of selective pharmacological tools. Research has shown that canonical non-peptide antagonists for mammalian B1 and B2 receptors fail to block the pro-inflammatory effects of this compound in chicken macrophages. nih.gov Compounding this issue is the discovery that HOE140 (Icatibant), a well-established B2 receptor antagonist in mammals, functions as a potent agonist at the chicken kinin receptor. nih.gov This species-specific difference in pharmacology renders many existing research tools ineffective or misleading when applied to avian models.
Therefore, a dedicated effort to develop and validate targeted pharmacological modulators for avian kinin receptors is a high-priority research direction. This will require high-throughput screening of compound libraries against cloned avian B1 and B2 receptors, followed by medicinal chemistry efforts to optimize lead compounds for potency, selectivity, and in vivo stability. The goal is to produce a toolkit of reliable, avian-specific B1 and B2 receptor agonists and antagonists. Such compounds are essential for clarifying the distinct physiological roles of each receptor subtype in health and disease, a task that is currently hampered by pharmacological ambiguity. mdpi.com
Advanced Gene Editing and Transgenic Avian Models for Functional Dissection
The advent of precise genome editing technologies, particularly the CRISPR/Cas9 system, has revolutionized the potential for functional gene analysis in avian species. nih.govresearchgate.net Methodologies for generating gene-edited chickens by modifying primordial germ cells (PGCs) in vitro and subsequently transferring them to recipient embryos are now well-established. nih.govmdpi.com This approach has been successfully used to create knockout and knock-in chicken models for various research purposes. frontiersin.org
These advanced genetic tools offer a powerful and definitive path to dissecting the function of the this compound system. Future research should prioritize the generation of transgenic avian models, specifically:
This compound Receptor Knockout Models: Creating chickens that lack functional B1 receptors, B2 receptors, or both, would allow for the unambiguous assignment of physiological functions to each receptor subtype. This would resolve questions that cannot be addressed with current, non-selective pharmacological agents.
Reporter Gene Knock-in Models: Inserting reporter genes (e.g., GFP, LacZ) into the B1R or B2R gene loci would enable precise, real-time visualization of receptor expression during development, infection, and other physiological processes.
These models will be invaluable for definitively clarifying the role of this compound in development, immunity, and neuroendocrine regulation. nih.gov
Translational Research into Avian Health and Disease Mechanisms
Initial research strongly implicates the this compound system in avian host defense and pathology. During pulmonary colibacillosis caused by avian pathogenic E. coli (APEC), there is a significant upregulation of this compound receptor expression in the lungs and liver of chickens. nih.gov Furthermore, the expression of kininogen, the precursor molecule for this compound, is also increased in the liver during infection. nih.gov In vitro, while this compound itself does not have direct bactericidal effects, it significantly enhances the inflammatory response of macrophages to bacterial components. nih.gov
This link to infectious disease presents a clear opportunity for translational research aimed at improving avian health. Future studies should investigate the this compound system's role in a wider range of economically important poultry diseases, including viral and parasitic infections. redalyc.orgnih.gov A key question is whether modulating the this compound system could be a viable therapeutic strategy. For instance, could targeted inhibition of this compound receptors reduce excessive inflammation and tissue damage during severe infections, thereby improving clinical outcomes? Research could also explore whether genetic polymorphisms within the this compound system genes correlate with disease susceptibility or resistance in different commercial poultry lines, potentially providing new markers for genetic selection programs. wildlifeillinois.org
Q & A
Q. How should researchers mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?
- Methodological Answer : Use blinded protocols for data collection/analysis. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Perform power analyses to ensure adequate sample sizes and avoid underpowered conclusions .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
